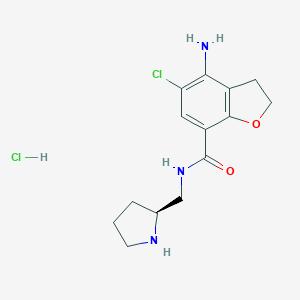
7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, monohydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, monohydrochloride, (S)- is a chemical compound that is widely used in scientific research. The compound is also known as SNC-80 and is a selective agonist of the delta opioid receptor. SNC-80 is used in various research studies to investigate the physiological and biochemical effects of delta opioid receptor activation.
Wirkmechanismus
SNC-80 is a selective agonist of the delta opioid receptor. The activation of the delta opioid receptor by SNC-80 leads to the inhibition of adenylate cyclase and the activation of potassium channels. This results in the hyperpolarization of neurons and the inhibition of neurotransmitter release. The activation of delta opioid receptors also leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
The activation of delta opioid receptors by SNC-80 has been shown to have various biochemical and physiological effects. SNC-80 has been shown to have analgesic effects in various animal models of pain. The activation of delta opioid receptors by SNC-80 has also been shown to have antidepressant and anxiolytic effects. SNC-80 has been shown to inhibit the release of dopamine in the nucleus accumbens, which is involved in reward and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
SNC-80 is a selective agonist of the delta opioid receptor, which makes it a useful tool for investigating the physiological and biochemical effects of delta opioid receptor activation. However, SNC-80 has limitations in terms of its selectivity and potency. SNC-80 has been shown to have some binding affinity for other opioid receptors, which can lead to off-target effects. SNC-80 also has lower potency compared to other delta opioid receptor agonists, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving SNC-80. One area of research is the investigation of the role of delta opioid receptors in pain modulation and addiction. Another area of research is the development of more selective and potent delta opioid receptor agonists. The use of SNC-80 in combination with other drugs or therapies is also an area of research that holds promise for the treatment of various diseases and disorders.
Conclusion:
SNC-80 is a useful tool for investigating the physiological and biochemical effects of delta opioid receptor activation. The compound has been shown to have analgesic, antidepressant, and anxiolytic effects. However, SNC-80 has limitations in terms of its selectivity and potency. Future research involving SNC-80 has the potential to lead to the development of new therapies for various diseases and disorders.
Synthesemethoden
The synthesis of SNC-80 involves several steps. The first step involves the reaction of 2,3-dihydrofuran with ethyl chloroformate to form 2,3-dihydro-2-oxofuran-5-carboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)benzamide to form SNC-80. The final step involves the hydrochloride salt formation of SNC-80.
Wissenschaftliche Forschungsanwendungen
SNC-80 is widely used in scientific research to investigate the physiological and biochemical effects of delta opioid receptor activation. The delta opioid receptor is a G protein-coupled receptor that is involved in pain modulation, reward, and mood regulation. The activation of delta opioid receptors by SNC-80 has been shown to have analgesic, antidepressant, and anxiolytic effects.
Eigenschaften
CAS-Nummer |
123805-17-4 |
|---|---|
Produktname |
7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, monohydrochloride, (S)- |
Molekularformel |
C14H19Cl2N3O2 |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O2.ClH/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8;/h6,8,17H,1-5,7,16H2,(H,18,19);1H/t8-;/m0./s1 |
InChI-Schlüssel |
PCBGZTCWZUGEJX-QRPNPIFTSA-N |
Isomerische SMILES |
C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Kanonische SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |
Andere CAS-Nummern |
123805-17-4 |
Synonyme |
4-amino-5-chloro-N-(2-pyrrolidinylmethyl)-2,3-dihydrobenzofuran-7-carboxamide HCl ADR 851 ADR-851 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





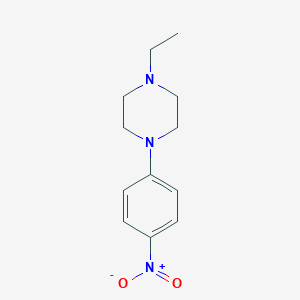
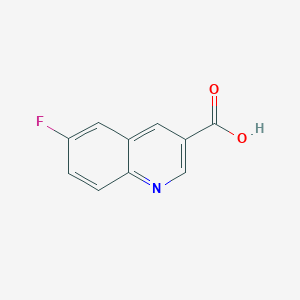
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
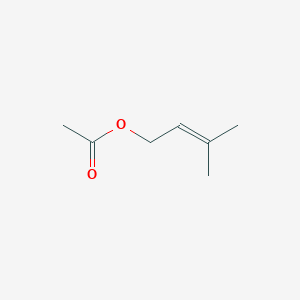
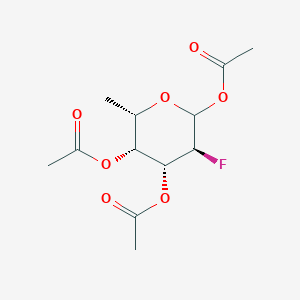
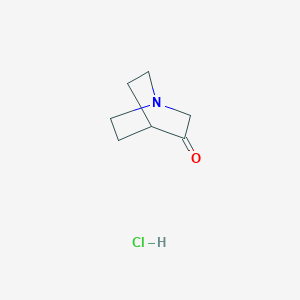
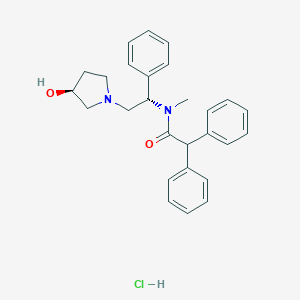
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)


![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
